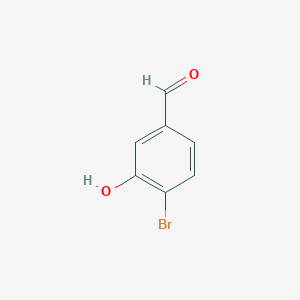

4-Bromo-3-hydroxybenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCBCBWUZOPHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563671 | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-32-9 | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020035329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENP9W67ESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-hydroxybenzaldehyde is an aromatic aldehyde that holds potential as a versatile building block in organic synthesis. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its core properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently under-documented, applications in research and drug development.

Core Properties and CAS Number

The Chemical Abstracts Service (CAS) number for this compound is 20035-32-9 [1][2][3]. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20035-32-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrO₂ | [1][2][5] |

| Molecular Weight | 201.02 g/mol | [1][4][5] |

| Melting Point | 131.5 °C | [4][5] |

| Boiling Point (Predicted) | 265.0 ± 25.0 °C | [4][5] |

| Density (Predicted) | 1.737 ± 0.06 g/cm³ | [5] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-hydroxybenzaldehyde. The following is a detailed experimental protocol adapted from available literature.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde[6]

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Liquid Bromine (Br₂)

-

Water (H₂O)

-

Toluene

-

Liquid Alkali (e.g., NaOH solution) for pH adjustment

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a clean reaction vessel, add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.

-

Purge the reaction vessel with nitrogen gas by applying a vacuum and backfilling with nitrogen three times to establish an inert atmosphere.

-

Stir the mixture and cool it to below 0 °C using an ice bath.

-

While maintaining the low temperature, add 35.4 g of liquid bromine dropwise to the reaction mixture.

-

After the addition of bromine is complete, add 250 ml of water to the reaction.

-

Neutralize the mixture by adding liquid alkali until a neutral pH is achieved.

-

Cool the mixture and filter the resulting solid.

-

Dissolve the collected wet product in 354 ml of toluene.

-

Separate the aqueous layer from the organic (toluene) layer.

-

Heat the organic phase to reflux.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to induce crystallization and then dry the resulting solid to obtain 4-bromo-3-hydroxy-benzaldehyde.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Currently, there is limited publicly available information specifically detailing the biological activities or the involvement of this compound in signaling pathways. Much of the research in this area has focused on its isomers, such as 3-bromo-4-hydroxybenzaldehyde, 4-bromo-2-hydroxybenzaldehyde, and 3-bromo-4,5-dihydroxybenzaldehyde. These related compounds have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Given its structural features, this compound is a candidate for use as an intermediate in the synthesis of novel compounds for drug discovery. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The bromine and hydroxyl groups also offer sites for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties and a clear synthetic route. While its direct biological applications and roles in signaling pathways are not yet extensively documented in scientific literature, its chemical structure suggests significant potential as a versatile intermediate for the synthesis of new chemical entities in the field of drug discovery and development. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

References

physicochemical properties of 4-Bromo-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering essential data and methodologies for the effective use of this compound.

Core Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts specific properties relevant to its use as a chemical intermediate.

Quantitative Data Summary

The following table summarizes the key .

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 20035-32-9 |

| Melting Point | 131.5 °C |

| Boiling Point | 265.0 ± 25.0 °C (Predicted) |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.71 ± 0.10 (Predicted) |

Note: Predicted values are computationally derived and should be used as an estimation.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons.

| Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity | Assignment |

| ~10.0 | Singlet | Aldehydic proton (-CHO) |

| ~9.8 | Singlet (broad) | Hydroxyl proton (-OH) |

| ~7.8 | Doublet | Aromatic proton ortho to -CHO |

| ~7.6 | Doublet of doublets | Aromatic proton ortho to -Br |

| ~7.2 | Doublet | Aromatic proton between -OH and -Br |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show characteristic peaks for the carbonyl, and aromatic carbons.

| Chemical Shift (δ) ppm (in DMSO-d₆) | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to -OH |

| ~138 | Aromatic carbon attached to -CHO |

| ~135 | Aromatic carbon (C-H) |

| ~125 | Aromatic carbon (C-H) |

| ~118 | Aromatic carbon (C-H) |

| ~115 | Aromatic carbon attached to -Br |

IR Spectroscopy (Expected)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (hydroxyl) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1700 - 1680 | C=O stretch (aldehyde) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1200 - 1000 | C-O stretch |

| 700 - 500 | C-Br stretch |

Mass Spectrometry (Expected)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Interpretation |

| 200/202 | Molecular ion peak [M]⁺ / [M+2]⁺ |

| 171/173 | Loss of -CHO group |

| 121 | Loss of -Br group |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 3-hydroxybenzaldehyde.

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Liquid Bromine (Br₂)

-

Toluene

-

Sodium hydroxide solution (for pH adjustment)

-

Water (H₂O)

-

Nitrogen or Argon gas

-

Reaction vessel with stirring and cooling capabilities

-

Filtration apparatus

Procedure:

-

Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a clean, dry reaction vessel.

-

Purge the vessel with an inert gas (nitrogen or argon) three times.

-

Stir the mixture and cool it to below 0 °C.

-

Slowly add 35.4 g of liquid bromine dropwise to the cooled mixture.

-

After the addition is complete, add 250 ml of water to the reaction mixture.

-

Adjust the pH to neutral using a liquid alkali solution (e.g., NaOH).

-

Cool the mixture and filter the resulting precipitate.

-

To the wet product, add 354 ml of toluene and heat to dissolve.

-

Separate the aqueous layer.

-

Warm the organic phase to reflux and perform a hot filtration.

-

Cool the filtrate to induce crystallization and then dry the crystals to obtain the final product.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

IR Spectroscopy:

-

Prepare a sample by either creating a KBr pellet or as a nujol mull.

-

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer, typically via a GC inlet for EI-MS.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Structural Influence on Properties

Caption: Key functional groups and their influence on the molecule's properties.

4-Bromo-3-hydroxybenzaldehyde molecular structure and weight

An In-depth Technical Guide to 4-Bromo-3-hydroxybenzaldehyde

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₅BrO₂.[1][2] It consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. The molecular weight of this compound is 201.02 g/mol .[1][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂[1][2][3] |

| Molecular Weight | 201.02 g/mol [1][3][4] |

| CAS Number | 20035-32-9[1][3] |

| Melting Point | 131.5 °C[1][3] |

| Boiling Point | 265.0 ± 25.0 °C (Predicted)[1][3][5] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted)[1][3][5] |

| SMILES | C(=O)C1=CC=C(Br)C(O)=C1[3] |

| InChIKey | USCBCBWUZOPHNV-UHFFFAOYSA-N[3][6] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. This compound CAS#: 20035-32-9 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Navigating the Solubility Landscape of 4-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of 4-Bromo-3-hydroxybenzaldehyde

Based on its chemical structure, this compound is a polar aromatic compound. The presence of a hydroxyl (-OH) and an aldehyde (-CHO) group allows for hydrogen bonding, while the brominated benzene ring contributes to its lipophilicity. This duality suggests that its solubility will be significantly influenced by the polarity of the solvent. It is anticipated to exhibit moderate to good solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Quantitative Solubility Data of Structural Isomers

To provide a quantitative basis for solvent selection, the following tables summarize the mole fraction solubility (x) of two structural isomers, 3-Bromo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde, in a range of common solvents at various temperatures. This data, obtained through the isothermal shake-flask method, serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of 3-Bromo-4-hydroxybenzaldehyde in Common Solvents [1]

| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) | 318.15 K (45°C) | 323.15 K (50°C) |

| n-Pentanol | 0.2012 | 0.2154 | 0.2305 | 0.2466 | 0.2638 | 0.2821 | 0.3016 | 0.3224 | 0.3446 | 0.3682 |

| Methanol | 0.0668 | 0.0731 | 0.0800 | 0.0875 | 0.0957 | 0.1046 | 0.1143 | 0.1249 | 0.1364 | 0.1489 |

| Isobutanol | 0.1518 | 0.1633 | 0.1756 | 0.1888 | 0.2029 | 0.2180 | 0.2341 | 0.2513 | 0.2697 | 0.2893 |

| Ethanol | 0.1135 | 0.1232 | 0.1337 | 0.1450 | 0.1572 | 0.1703 | 0.1844 | 0.1996 | 0.2159 | 0.2334 |

| Ethylene Glycol | 0.0705 | 0.0772 | 0.0845 | 0.0925 | 0.1012 | 0.1107 | 0.1210 | 0.1322 | 0.1444 | 0.1576 |

| n-Propanol | 0.1419 | 0.1534 | 0.1657 | 0.1789 | 0.1930 | 0.2081 | 0.2242 | 0.2414 | 0.2598 | 0.2794 |

| Acetonitrile | 0.0842 | 0.0921 | 0.1007 | 0.1099 | 0.1198 | 0.1305 | 0.1421 | 0.1546 | 0.1681 | 0.1827 |

| Isopropanol | 0.1211 | 0.1312 | 0.1421 | 0.1538 | 0.1664 | 0.1800 | 0.1946 | 0.2103 | 0.2271 | 0.2451 |

| N,N-Dimethylformamide | 0.3168 | 0.3392 | 0.3630 | 0.3883 | 0.4152 | 0.4438 | 0.4742 | 0.5065 | 0.5408 | 0.5773 |

| n-Butanol | 0.1755 | 0.1893 | 0.2040 | 0.2197 | 0.2364 | 0.2542 | 0.2731 | 0.2932 | 0.3146 | 0.3374 |

| n-Octanol | 0.3175 | 0.3400 | 0.3639 | 0.3893 | 0.4163 | 0.4449 | 0.4753 | 0.5076 | 0.5419 | 0.5784 |

| Cyclohexane | 0.0014 | 0.0015 | 0.0017 | 0.0018 | 0.0020 | 0.0022 | 0.0024 | 0.0026 | 0.0029 | 0.0032 |

| Water | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 |

| Ethyl Acetate | 0.1441 | 0.1561 | 0.1690 | 0.1828 | 0.1976 | 0.2134 | 0.2303 | 0.2483 | 0.2675 | 0.2880 |

| Dimethylsulfoxide | 0.2368 | 0.2552 | 0.2748 | 0.2957 | 0.3180 | 0.3418 | 0.3672 | 0.3943 | 0.4232 | 0.4540 |

| 1,4-Dioxane | 0.2736 | 0.2941 | 0.3159 | 0.3391 | 0.3638 | 0.3901 | 0.4181 | 0.4479 | 0.4796 | 0.5134 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dibromo-4-hydroxybenzaldehyde in Common Solvents [2]

| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) | 318.15 K (45°C) | 323.15 K (50°C) |

| n-Pentanol | 0.1345 | 0.1478 | 0.1622 | 0.1778 | 0.1947 | 0.2130 | 0.2328 | 0.2542 | 0.2773 | 0.3022 |

| Methanol | 0.0401 | 0.0452 | 0.0509 | 0.0572 | 0.0641 | 0.0718 | 0.0803 | 0.0896 | 0.0998 | 0.1110 |

| Isobutanol | 0.0955 | 0.1054 | 0.1162 | 0.1279 | 0.1406 | 0.1544 | 0.1693 | 0.1854 | 0.2028 | 0.2216 |

| Ethanol | 0.0689 | 0.0768 | 0.0855 | 0.0951 | 0.1056 | 0.1171 | 0.1297 | 0.1435 | 0.1585 | 0.1749 |

| Ethylene Glycol | 0.0682 | 0.0760 | 0.0846 | 0.0940 | 0.1043 | 0.1156 | 0.1279 | 0.1414 | 0.1561 | 0.1722 |

| n-Propanol | 0.0883 | 0.0978 | 0.1081 | 0.1193 | 0.1315 | 0.1448 | 0.1592 | 0.1749 | 0.1919 | 0.2104 |

| Acetonitrile | 0.0621 | 0.0691 | 0.0768 | 0.0853 | 0.0946 | 0.1048 | 0.1159 | 0.1281 | 0.1414 | 0.1560 |

| Isopropanol | 0.0801 | 0.0888 | 0.0983 | 0.1087 | 0.1200 | 0.1323 | 0.1457 | 0.1602 | 0.1760 | 0.1931 |

| N,N-Dimethylformamide | 0.1689 | 0.1853 | 0.2031 | 0.2224 | 0.2433 | 0.2659 | 0.2903 | 0.3166 | 0.3450 | 0.3756 |

| n-Butanol | 0.1088 | 0.1198 | 0.1318 | 0.1449 | 0.1592 | 0.1748 | 0.1918 | 0.2103 | 0.2304 | 0.2522 |

| n-Octanol | 0.1691 | 0.1856 | 0.2035 | 0.2229 | 0.2438 | 0.2664 | 0.2908 | 0.3171 | 0.3455 | 0.3761 |

| Cyclohexane | 0.0011 | 0.0012 | 0.0013 | 0.0015 | 0.0016 | 0.0018 | 0.0020 | 0.0022 | 0.0024 | 0.0027 |

| Water | 0.0002 | 0.0002 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 |

| Ethyl Acetate | 0.1045 | 0.1158 | 0.1282 | 0.1418 | 0.1567 | 0.1730 | 0.1908 | 0.2102 | 0.2313 | 0.2543 |

| Dimethylsulfoxide | 0.1288 | 0.1421 | 0.1566 | 0.1724 | 0.1896 | 0.2083 | 0.2286 | 0.2507 | 0.2747 | 0.3008 |

| 1,4-Dioxane | 0.1899 | 0.2091 | 0.2300 | 0.2527 | 0.2774 | 0.3043 | 0.3336 | 0.3655 | 0.4003 | 0.4382 |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]

-

To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.[3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[3]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved this compound.

-

-

Analysis (Alternative to Gravimetric Method):

-

HPLC Method:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Dilute the filtered sample to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound has a distinct absorbance maximum at a wavelength where the solvent is transparent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent used.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (x).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the comprehensive solubility data of its structural isomers, 3-Bromo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde, and employing the detailed experimental protocol for the isothermal shake-flask method, scientists can confidently determine the solubility of this compound in various solvent systems. This foundational knowledge is critical for advancing its application in synthesis, purification, and the formulation of novel therapeutics.

References

Spectroscopic Profile of 4-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-hydroxybenzaldehyde, an important aromatic aldehyde derivative. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, which are crucial for its identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 1H | Aromatic proton (H-2) |

| ~7.5 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~7.2 | Doublet | 1H | Aromatic proton (H-5) |

| ~5.8 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: Predicted values are based on standard substituent effects on aromatic systems. The exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~156 | Aromatic carbon (C-OH) |

| ~138 | Aromatic carbon (C-H) |

| ~132 | Aromatic carbon (C-CHO) |

| ~125 | Aromatic carbon (C-H) |

| ~116 | Aromatic carbon (C-H) |

| ~110 | Aromatic carbon (C-Br) |

Note: Predicted values are based on incremental chemical shift calculations for substituted benzene rings.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2900-2800 | Weak | C-H stretching (aldehyde) |

| 1700-1680 | Strong | C=O stretching (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250-1150 | Strong | C-O stretching (phenol) |

| 850-750 | Strong | C-H bending (out-of-plane, aromatic) |

| 700-600 | Medium-Strong | C-Br stretching |

Note: The provided data represents characteristic absorption bands for substituted aromatic aldehydes and phenols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][5][6] The mass spectrum for this compound shows a characteristic isotopic pattern for bromine.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202 | ~98 | [M+2]⁺ molecular ion peak (with ⁸¹Br) |

| 200 | 100 | [M]⁺ molecular ion peak (with ⁷⁹Br) |

| 199 | ~50 | [M-H]⁺ |

| 171 | ~20 | [M-CHO]⁺ |

| 121 | ~30 | [M-Br]⁺ |

| 93 | ~40 | [M-Br-CO]⁺ |

Note: The presence of two major peaks for the molecular ion with a mass difference of 2 and approximately equal intensity is a distinctive feature for compounds containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).[8][9]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[10] Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11][12]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[13]

-

Data Acquisition : A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically after being vaporized. For non-volatile solids, techniques like direct insertion probe or dissolution in a suitable solvent for electrospray ionization (ESI) can be used.[14][15]

-

Ionization : Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with high-energy electrons, causing them to ionize and fragment.[14]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[16]

-

Detection : An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.[14]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-2-hydroxybenzaldehyde(22532-62-3) 1H NMR spectrum [chemicalbook.com]

- 4. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]

- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. fiveable.me [fiveable.me]

synthesis of 4-Bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde. The document details the synthetic protocol, discusses the critical aspects of regioselectivity, and presents key data in a structured format for ease of reference. This guide is intended to be a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction and Reaction Overview

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 3-hydroxybenzaldehyde, possesses two directing groups: a hydroxyl group (-OH) and a formyl (aldehyde) group (-CHO). The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director. The interplay of these electronic effects makes the regioselectivity of the bromination reaction highly dependent on the chosen reaction conditions.

While bromination of 3-hydroxybenzaldehyde can potentially yield a mixture of isomers, specific reaction conditions can favor the formation of the desired this compound product. This guide focuses on a direct bromination method that has been reported to yield the target compound.

Synthetic Pathway and Regioselectivity

The primary synthetic route to this compound is the direct bromination of 3-hydroxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is the electrophile.

Directing Effects of Substituents

The regiochemical outcome of the bromination is dictated by the directing effects of the hydroxyl and formyl groups on the aromatic ring. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The formyl group, being a deactivating group, directs incoming electrophiles to the meta position (position 5). The powerful activating and directing effect of the hydroxyl group typically dominates the reaction.

Interestingly, the choice of solvent and catalyst can significantly influence the isomer distribution. For instance, conducting the bromination in acetic acid has been reported to favor the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, with no detection of the 4-bromo isomer.[1] In contrast, the use of a less polar solvent like dichloromethane appears to favor the formation of this compound.[2] This highlights the critical role of the reaction medium in controlling the regioselectivity of this transformation.

Experimental Protocol

The following protocol for the synthesis of this compound is based on a direct bromination method.[2]

Reagents and Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Liquid Bromine (Br₂)

-

Toluene

-

Aqueous sodium hydroxide solution (for pH adjustment)

-

Water (H₂O)

-

Nitrogen or Argon gas

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer)

-

Dropping funnel

-

Cooling bath (e.g., ice-water bath)

-

Apparatus for filtration

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean reaction vessel, combine 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.

-

Cooling: While stirring, cool the mixture to below 0 °C using a cooling bath.

-

Addition of Bromine: Add 35.4 g of liquid bromine dropwise to the cooled solution.

-

Quenching and Neutralization: Upon completion of the reaction, add 250 ml of water. Adjust the pH to neutral with a liquid alkali solution (e.g., sodium hydroxide).

-

Isolation of Crude Product: Cool the mixture and filter to collect the crude product.

-

Purification:

-

Dissolve the wet product in 354 ml of toluene.

-

Transfer the solution to a separatory funnel and remove the aqueous layer.

-

Heat the organic phase to reflux.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, inducing crystallization of the product.

-

Collect the crystals by filtration and dry to obtain this compound.

-

Yield: The reported yield for this procedure is 35.5 g.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 20035-32-9 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrO₂ | [2][3][4][5] |

| Molecular Weight | 201.02 g/mol | [2][6] |

| Appearance | White to pale yellow solid | |

| Melting Point | 131.5 °C | [2][4][6] |

| Boiling Point | 265.0 ± 25.0 °C (Predicted) | [2][4][6] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [4][6] |

| ¹H NMR | Specific experimental data for this isomer is not readily available in the searched literature. Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the hydroxyl proton, and three aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. | |

| ¹³C NMR | Specific experimental data for this isomer is not readily available in the searched literature. Expected signals would include a peak for the aldehyde carbon (~190-195 ppm) and six distinct aromatic carbon signals. | |

| IR Spectroscopy | Specific experimental data for this isomer is not readily available in the searched literature. Expected characteristic absorption bands would include a broad O-H stretch (~3200-3400 cm⁻¹), a C=O stretch for the aldehyde (~1670-1700 cm⁻¹), and C-H and C=C stretches for the aromatic ring. | |

| Mass Spectrometry | Specific experimental data for this isomer is not readily available in the searched literature. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Chemical Reaction Pathway

Caption: The chemical transformation from 3-hydroxybenzaldehyde to this compound.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde is a feasible process, with the regiochemical outcome being highly sensitive to the reaction conditions. The use of dichloromethane as a solvent in a direct bromination reaction appears to favor the formation of the desired 4-bromo isomer. For researchers and drug development professionals, careful control over the experimental parameters is paramount to achieving the desired product with good yield and purity. Further investigation into the spectroscopic characterization of this specific isomer would be beneficial to the scientific community.

References

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-hydroxybenzaldehyde, a substituted aromatic aldehyde, represents a valuable and versatile building block in the realm of medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a strategically positioned bromine atom, offers a rich platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, detailing its synthesis, derivatization into various pharmacologically active classes of compounds, and the associated biological activities. While direct and extensive research on this specific isomer is still emerging, this guide consolidates available information and explores its potential based on the well-established medicinal chemistry of its core structural motifs.

Physicochemical Properties and Synthesis

A solid understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.

| Property | Value |

| CAS Number | 20035-32-9[1][2][3] |

| Molecular Formula | C₇H₅BrO₂[1][2][3] |

| Molecular Weight | 201.02 g/mol [1][2] |

| Melting Point | 131.5 °C[3] |

| Boiling Point (Predicted) | 265.0 ± 25.0 °C[3] |

| Density (Predicted) | 1.737 ± 0.06 g/cm³[3] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-hydroxybenzaldehyde.[1]

Experimental Protocol: Synthesis of this compound from 3-Hydroxybenzaldehyde [1]

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane

-

Liquid bromine

-

Water

-

Liquid alkali (e.g., NaOH solution)

-

Toluene

Procedure:

-

To a clean reaction vessel, add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.

-

Purge the vessel with vacuum and nitrogen three times.

-

Stir the mixture and cool to below 0 °C.

-

Add 35.4 g of liquid bromine dropwise to the cooled mixture.

-

After the reaction is complete, add 250 ml of water.

-

Neutralize the mixture to pH 7 with liquid alkali.

-

Cool the mixture and filter the precipitate.

-

Dissolve the wet product in 354 ml of toluene and separate the aqueous layer.

-

Warm the organic phase to reflux, filter while hot, and then cool to induce crystallization.

-

Dry the resulting solid to obtain 4-bromo-3-hydroxy-benzaldehyde (yield: 35.5 g).

Logical Workflow for Synthesis:

Potential Applications in Medicinal Chemistry

The aldehyde and hydroxyl functionalities of this compound serve as key handles for the construction of various heterocyclic and acyclic scaffolds with potential therapeutic applications. The bromine atom can further be exploited for cross-coupling reactions to introduce additional molecular diversity.

Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases derived from salicylaldehydes are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4] The formation of an imine bond through the condensation of the aldehyde group with a primary amine is a straightforward and efficient reaction.[4]

General Experimental Protocol: Synthesis of Schiff Bases [5]

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline, amino acid)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add 1.0 equivalent of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Wash the solid product with cold ethanol to remove unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Logical Workflow for Schiff Base Synthesis and Evaluation:

While specific antimicrobial data for derivatives of this compound are not extensively reported, Schiff bases of other brominated salicylaldehydes have shown promising activity. For instance, various salicylaldehyde Schiff bases have demonstrated moderate to good antimicrobial activities with Minimum Inhibitory Concentrations (MICs) in the range of 50-200 µg/mL against different bacterial strains.[6]

Synthesis of Chalcones with Anticancer Potential

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized for their broad spectrum of biological activities, including anticancer properties.[7][8] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[9]

General Experimental Protocol: Synthesis of Chalcones [10]

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide or potassium hydroxide solution

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise with stirring.

-

Continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Signaling Pathway Implicated in Chalcone-Induced Apoptosis:

Several studies have shown that cytotoxic chalcones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with an increase in Reactive Oxygen Species (ROS) levels.[11]

Synthesis of Coumarins with Diverse Biological Activities

Coumarins are a significant class of benzopyran-2-one derivatives that exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[12][13] this compound can serve as a precursor for the synthesis of coumarin derivatives through reactions like the Knoevenagel condensation.

General Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

Materials:

-

This compound

-

Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

-

Piperidine or another basic catalyst

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Directions

This compound is a promising, yet underexplored, building block in medicinal chemistry. The synthetic accessibility and the presence of versatile functional groups make it an attractive starting material for the generation of libraries of compounds with potential therapeutic value. The exploration of its derivatives as Schiff bases, chalcones, and coumarins presents exciting opportunities for the discovery of novel antimicrobial and anticancer agents. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to establish clear structure-activity relationships and to identify lead compounds for further development. The investigation of their mechanisms of action and their effects on specific signaling pathways will be crucial in unlocking their full therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. scirj.org [scirj.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijddr.in [ijddr.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Some New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

4-Bromo-3-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-hydroxybenzaldehyde is a trifunctionalized aromatic compound that has emerged as a significant building block in the field of organic synthesis. Its unique molecular architecture, featuring a hydroxyl group, a bromine atom, and a formyl (aldehyde) group on a benzene ring, provides a versatile platform for the construction of complex molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its reaction products.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | [1][2] |

| Molecular Weight | 201.02 g/mol | [1][3] |

| CAS Number | 20035-32-9 | [1][2] |

| Appearance | Pale grey or white to grayish-white solid | [4] |

| Melting Point | 131.5 °C | [3] |

| Boiling Point | 265.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aldehyde carbon, aromatic carbons (including those bonded to bromine, the hydroxyl group, and the aldehyde group), and the carbon of the formyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-H and C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Synthesis of this compound

The primary synthetic route to this compound involves the direct bromination of 3-hydroxybenzaldehyde.[1][4] This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and formyl groups.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde[1]

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Liquid Bromine (Br₂)

-

Toluene

-

Aqueous alkali solution

Procedure:

-

Suspend 35.4 g of 3-hydroxybenzaldehyde in 212 ml of dichloromethane in a suitable reaction vessel.

-

Purge the vessel with nitrogen.

-

Cool the stirred mixture to below 0 °C.

-

Add 35.4 g of liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, add 250 ml of water.

-

Neutralize the mixture to a neutral pH with an aqueous alkali solution.

-

Cool the mixture and filter the solid product.

-

Dissolve the wet product in 354 ml of toluene and separate the aqueous layer.

-

Heat the organic phase to reflux.

-

Filter the hot solution and then cool to induce crystallization.

-

Dry the resulting solid to obtain 35.5 g of this compound.

Synthesis of this compound

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

Reactions of the Aldehyde Group

The formyl group readily undergoes reactions typical of aldehydes, including:

-

Wittig Reaction: Conversion to alkenes.

-

Condensation Reactions: Such as Knoevenagel and aldol condensations to form α,β-unsaturated systems.

-

Reductive Amination: To produce secondary and tertiary amines.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be functionalized through:

-

O-Alkylation and O-Arylation: To form ethers.

-

Esterification: To form esters.

-

Protection: Using standard protecting groups to allow for selective reactions at other positions.

Reactions of the Bromine Atom

The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation via:

-

Suzuki Coupling: For the formation of biaryl compounds.

-

Heck Coupling: For the formation of substituted alkenes.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

Buchwald-Hartwig Amination: For the formation of arylamines.

-

Ullmann Condensation: For the formation of diaryl ethers.

Key Reactions of this compound

Role in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various classes of therapeutic agents.[4] Its utility has been demonstrated in the preparation of inhibitors for several important biological targets.

Examples of Biologically Active Molecules Derived from this compound:

-

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibitors are of interest for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

-

B-cell lymphoma-extra large (Bcl-XL) Inhibitors: Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells. Inhibitors of Bcl-XL can promote apoptosis in malignant cells.

-

Prostate Cancer Cell Growth Inhibitors: This building block has been utilized in the synthesis of compounds that exhibit inhibitory activity against the growth of prostate cancer cells.[4]

Drug Discovery Workflow

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, providing access to a wide array of complex molecular structures. Its demonstrated utility in the synthesis of inhibitors for significant biological targets such as PDE4 and Bcl-XL highlights its importance in modern drug discovery and medicinal chemistry.[4] This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

The Synthesis and Utility of 4-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring aldehyde, hydroxyl, and bromo functional groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis and applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutic agents.

Introduction

The strategic importance of substituted benzaldehydes in organic synthesis is well-established. Among these, this compound (CAS No: 20035-32-9) has garnered significant attention due to its utility as a precursor for various heterocyclic compounds and other complex molecular architectures.[1] The interplay of the electron-withdrawing aldehyde and bromo groups with the electron-donating hydroxyl group on the benzene ring dictates its reactivity and makes it a versatile reagent for various chemical modifications. This guide will delve into the primary synthetic routes to this compound and explore its diverse applications.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl group at the meta position directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the para-substituted product is predominantly formed.

Synthetic Route: Bromination of 3-Hydroxybenzaldehyde

The reaction involves the direct bromination of 3-hydroxybenzaldehyde using liquid bromine in a suitable solvent, typically a chlorinated hydrocarbon like dichloromethane.

Diagram: Synthesis of this compound

Caption: Bromination of 3-hydroxybenzaldehyde to yield this compound.

Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde[2]

Materials:

-

3-hydroxybenzaldehyde (35.4 g)

-

Dichloromethane (212 ml)

-

Liquid bromine (35.4 g)

-

Water (250 ml)

-

Liquid alkali (e.g., NaOH solution)

-

Toluene (354 ml)

Procedure:

-

A clean reaction vessel is charged with 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.

-

The reaction mixture is purged with vacuum and nitrogen three times to ensure an inert atmosphere.

-

The mixture is stirred and cooled to below 0°C using an ice bath.

-

Liquid bromine (35.4 g) is added dropwise to the cooled solution, maintaining the temperature below 0°C.

-

After the addition is complete, the reaction is allowed to proceed until completion (monitoring by TLC is recommended).

-

Upon completion, 250 ml of water is added to the reaction mixture.

-

The pH of the aqueous layer is adjusted to neutral with liquid alkali.

-

The mixture is cooled, and the resulting precipitate is collected by filtration.

-

The wet product is dissolved in 354 ml of toluene, and the aqueous layer is separated.

-

The organic phase is heated to reflux, and the solution is filtered while hot.

-

The filtrate is allowed to cool, and the crystallized product is collected by filtration and dried to yield 4-bromo-3-hydroxy-benzaldehyde.

Quantitative Data for Synthesis

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 3-Hydroxybenzaldehyde | Liquid Bromine | Dichloromethane | < 0°C | 35.5 g | CN109053443[2] |

Applications of this compound

The unique arrangement of functional groups in this compound makes it a valuable precursor in various synthetic applications, particularly in the pharmaceutical and chemical industries.

Intermediate in Organic Synthesis

This compound serves as a key building block for the synthesis of more complex molecules. The aldehyde group can undergo a variety of reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. The hydroxyl group can be alkylated or acylated, and the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds.

Diagram: Synthetic Utility of this compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This document provides a comprehensive guide for the synthesis of 4-Bromo-3-hydroxybenzaldehyde, an important intermediate in organic synthesis and for the preparation of various biologically active compounds. The following sections detail the experimental protocol, present key quantitative data, and illustrate the reaction pathway.

Application Notes

This compound serves as a crucial building block in medicinal chemistry and drug development. Its functional groups—aldehyde, hydroxyl, and bromo—offer multiple reaction sites for the construction of more complex molecules. It is utilized in the synthesis of pharmaceuticals and other specialty chemicals. The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction, where the hydroxyl group directs the incoming electrophile to the ortho and para positions.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde.

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Liquid bromine (Br₂)

-

Water (H₂O)

-

Liquid alkali (e.g., NaOH solution) for pH adjustment

-

Toluene

Equipment:

-

Reaction vessel

-

Stirring apparatus

-

Dropping funnel

-

Cooling bath (e.g., ice bath)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean reaction vessel, add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.[1]

-

Inert Atmosphere: Purge the reaction vessel with nitrogen by evacuating and refilling it three times to ensure an inert atmosphere.[1]

-

Cooling: Stir the mixture and cool it to below 0 °C using a cooling bath.[1]

-

Bromination: Slowly add 35.4 g of liquid bromine dropwise to the cooled reaction mixture.[1]

-

Quenching: After the addition of bromine is complete, add 250 ml of water to the reaction mixture.[1]

-

Neutralization: Adjust the pH of the solution to neutral using a liquid alkali.[1]

-

Filtration: Cool the mixture and filter the resulting precipitate.[1]

-

Purification:

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-hydroxybenzaldehyde | [1] |

| Mass of Starting Material | 35.4 g | [1] |

| Brominating Agent | Liquid Bromine | [1] |

| Mass of Brominating Agent | 35.4 g | [1] |

| Solvent | Dichloromethane | [1] |

| Volume of Solvent | 212 ml | [1] |

| Reaction Temperature | < 0 °C | [1] |

| Product | This compound | [1] |

| Final Product Mass | 35.5 g | [1] |

Reaction Pathway

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group (-OH) is an activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. The strong activating effect of the hydroxyl group directs the bromine to the position para to it.

Caption: Synthesis of this compound.

References

Application Notes and Protocols for the Bromination of 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic bromination of 3-hydroxybenzaldehyde. The regioselectivity of this reaction is highly dependent on the reaction conditions, with the potential to yield a mixture of isomers. The primary products observed are 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde.[1][2] The protocol detailed below focuses on a method for the synthesis of brominated 3-hydroxybenzaldehyde derivatives.

Introduction

The bromination of 3-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction on a disubstituted benzene ring. The outcome of the reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions.[1][3] Conversely, the formyl group is a deactivating substituent, directing to the meta position.[1][3] This interplay of directing effects makes the synthesis of a single, pure isomer challenging and necessitates carefully controlled reaction conditions.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzaldehyde | [1] |

| Reagents | Bromine, Iron powder, Sodium acetate, Glacial acetic acid, Dichloromethane, Anhydrous sodium sulfate | [1] |

| Primary Product | 2-Bromo-3-hydroxybenzaldehyde | [1] |

| Potential Byproduct | 2-Bromo-5-hydroxybenzaldehyde | [1][2] |

| Catalyst | Iron powder (Lewis acid) | [1] |

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This protocol outlines the synthesis of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde using bromine in glacial acetic acid with an iron catalyst.[1]

Materials:

-

3-Hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, prepare a suspension of 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of glacial acetic acid.[1]

-

Gently warm the suspension until a clear solution is obtained.[1]

-

Cool the solution to room temperature.

-

Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[1]

-

After the addition is complete, continue to stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization to obtain 2-bromo-3-hydroxybenzaldehyde.

Mandatory Visualization

Caption: Experimental workflow for the bromination of 3-hydroxybenzaldehyde.

References

Application Notes and Protocols for the Purification of 4-Bromo-3-hydroxybenzaldehyde by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this starting material is crucial for the successful outcome of subsequent reactions, affecting both the yield and the impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity material suitable for demanding applications. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Physicochemical Properties

A summary of the key physical properties of this compound is provided in the table below. The melting point is a critical parameter for assessing the purity of the compound after recrystallization.

| Property | Value | References |

| Molecular Formula | C₇H₅BrO₂ | [1][2] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| Appearance | Off-white to slight yellow solid | [1] |

| Melting Point (Purified) | 131.5 - 134 °C | [1][3] |

| Boiling Point (Predicted) | 265.0 ± 25.0 °C | [1][2] |

Experimental Protocol: Recrystallization using Acetic Acid

Based on literature precedents, acetic acid is an effective solvent for the recrystallization of this compound.[3]

Materials:

-

Crude this compound

-

Glacial acetic acid

-

Deionized water (ice-cold)

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, start by adding 5-10 mL of glacial acetic acid.

-

Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle. Bring the solvent to a gentle boil. Add more acetic acid in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to adsorb colored impurities. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to preheat the funnel and the receiving flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To promote further crystallization, the flask can be placed in an ice-water bath for about 30 minutes. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual acetic acid and soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Analysis: Determine the melting point of the dried crystals. A sharp melting point within the expected range (131.5 - 134 °C) is indicative of high purity.

Alternative Solvent System: Water

For certain impurities, recrystallization from hot water can also be an effective purification method.[2] The general procedure is similar, but it's important to note that the solubility in water is lower, so a larger volume of solvent may be required.

Experimental Workflow

Caption: Workflow for the purification of this compound.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Allow for a longer cooling time or use a lower temperature. |

| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities. | - Add a small amount of additional hot solvent.- Reheat the mixture and allow it to cool more slowly. |

| Colored Crystals | - Colored impurities were not fully removed. | - Use activated charcoal during the dissolution step.- A second recrystallization may be necessary. |

| No Crystals Form | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner wall of the flask or add a seed crystal. |

References

Application Notes: The Utility of 4-Bromo-3-hydroxybenzaldehyde in the Synthesis of Biologically Active Schiff Bases

Introduction

4-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, makes it an ideal candidate for constructing complex molecules. One of the most significant applications of this compound is in the formation of Schiff bases. Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3]

Schiff bases derived from substituted salicylaldehydes, such as this compound, are of particular interest to researchers in medicinal chemistry and materials science. The presence of the hydroxyl and bromo substituents can significantly influence the electronic properties and steric profile of the resulting ligand, enhancing its coordination ability with metal ions and its biological efficacy.[3] These compounds and their metal complexes have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6]

These application notes provide detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Key Applications

-

Synthesis of Bioactive Ligands: The primary application is the synthesis of Schiff base ligands. The imine linkage is crucial for many biological activities.[5] These ligands can be tailored by selecting various primary amines, leading to a diverse library of compounds for screening.

-

Formation of Metal Complexes: The nitrogen atom of the imine group and the oxygen atom of the phenolic group make these Schiff bases excellent bidentate or polydentate ligands for coordinating with various transition metal ions.[5][7] Metal complexation often enhances the biological activity of the parent Schiff base ligand.[6][8]

-

Antimicrobial Agents: Schiff bases derived from bromo- and hydroxy-substituted benzaldehydes have shown promising activity against various strains of bacteria and fungi.[4][6] The lipophilicity conferred by the bromine atom can facilitate the compound's transport across microbial cell membranes.

-

Anticancer Research: Numerous studies have investigated salicylaldehyde-derived Schiff bases for their cytotoxic effects against cancer cell lines.[3][5][9][10] The mechanism of action can involve the induction of apoptosis or the inhibition of key enzymes.[3][9]

Data Presentation

Quantitative data for the starting material and representative derivatives are summarized below. Note that data for Schiff bases and complexes may be derived from closely related isomers due to the specificity of available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20035-32-9 | [2] |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molar Mass | 201.02 g/mol | [2] |

| Melting Point | 131.5 °C | [2] |

| Appearance | White solid |[1] |

Table 2: Representative Spectroscopic Data for a Schiff Base Derived from a Bromo-hydroxybenzaldehyde Isomer

| Analysis | Characteristic Signal | Interpretation | Reference |

|---|---|---|---|

| FT-IR | ~1610-1625 cm⁻¹ | C=N (Azomethine) stretch | [5] |

| ~3360 cm⁻¹ (broad) | O-H (Phenolic) stretch | [11] | |